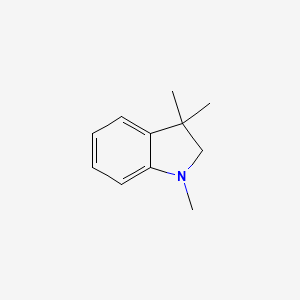
1,3,3-Trimethyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C12H15N and a molecular weight of 173.2542 g/mol . It is also known by other names such as Fischer base, 1,3,3-Trimethyl-2-methyleneindoline, and 2-Methylene-1,3,3-trimethylindoline . This compound is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-2,3-dihydro-1H-indole can be synthesized through various methods. One common synthetic route involves the reaction of 2,3,3-trimethylindolenine with dimethyl carbonate . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives with altered functional groups.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1,3,3-Trimethyl-2,3-dihydro-1H-indole has several scientific research applications, including:
Biology: Research explores its potential biological activities and interactions with various biomolecules.
Medicine: Studies investigate its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand that binds to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,3,3-Trimethyl-2,3-dihydro-1H-indole include:
1H-Indole-3-carbaldehyde: A derivative of indole used in multicomponent reactions and the synthesis of biologically active molecules.
2,3,3-Trimethylindolenine: Another indolenine compound used in organic synthesis.
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it suitable for various applications in chemistry, biology, and industry. Its ability to undergo diverse chemical reactions and form different products further enhances its versatility and utility in scientific research .
Properties
CAS No. |
105278-05-5 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1,3,3-trimethyl-2H-indole |
InChI |
InChI=1S/C11H15N/c1-11(2)8-12(3)10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3 |
InChI Key |
KRXXWINWRGUIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
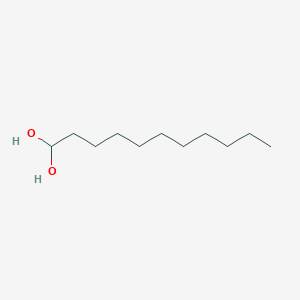
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)


![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
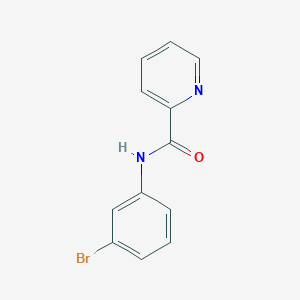
![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)

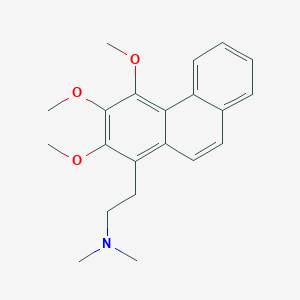
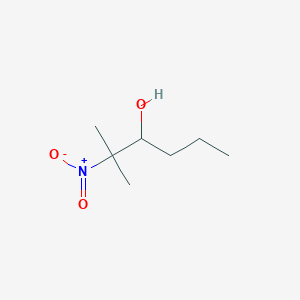
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
